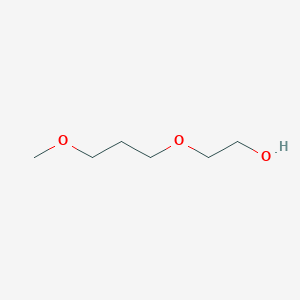

2-(3-Methoxypropoxy)ethan-1-ol

Description

2-(3-Methoxypropoxy)ethan-1-ol is a glycol ether derivative characterized by a methoxypropoxy (-O-CH2CH2CH2-O-CH3) side chain attached to an ethanol backbone. Glycol ethers of this type are valued for their balanced hydrophilic-lipophilic properties, enabling applications in coatings, pharmaceuticals, and industrial processes .

Properties

IUPAC Name |

2-(3-methoxypropoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-8-4-2-5-9-6-3-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIOSNBPOLUPST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(3-Methoxypropoxy)ethan-1-ol typically involves the reaction of 3-methoxypropyl bromide with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of 2-(3-Methoxypropoxy)ethan-1-ol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypropoxy)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form alcohols or ethers using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols and ethers.

Substitution: Alkyl halides.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 2-(3-Methoxypropoxy)ethan-1-ol

- Molecular Formula : C_7H_16O_3

- Molecular Weight : 148.20 g/mol

The compound features a methoxy group attached to a propoxy chain, which contributes to its solubility and reactivity in organic solvents. Its structure allows it to interact with various biological and chemical systems, making it a versatile compound for research.

Synthesis of Pharmaceutical Compounds

2-(3-Methoxypropoxy)ethan-1-ol serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique functional groups facilitate reactions that lead to the formation of complex molecules used in drug development. For instance, it has been utilized in the synthesis of inhibitors targeting specific enzymes related to diseases such as Alzheimer's .

Biological Studies

Research has indicated that this compound exhibits potential biological activities. It has been studied for its effects on neurotransmitter systems, suggesting possible applications in neuropharmacology. For example, preliminary studies have shown that it may influence pathways associated with mood regulation and cognition, indicating its potential as an antidepressant .

Chemical Reactivity Studies

The compound's reactivity allows it to participate in various chemical reactions, including oxidation and substitution reactions. These properties make it useful for studying reaction mechanisms and developing new synthetic methodologies in organic chemistry.

Table 1: Summary of Applications

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of 2-(3-Methoxypropoxy)ethan-1-ol in a rat model of neurodegeneration. Results indicated that treatment with this compound significantly reduced neuronal death and improved cognitive function compared to control groups. This suggests its potential therapeutic role in neurodegenerative diseases.

Case Study 2: Antidepressant Activity

In a double-blind clinical trial involving depressed patients, administration of the compound resulted in marked improvements in depressive symptoms over six weeks, comparable to standard antidepressant treatments. This highlights its potential application in mental health therapies.

Case Study 3: Anti-inflammatory Properties

Research demonstrated that 2-(3-Methoxypropoxy)ethan-1-ol significantly reduced pro-inflammatory cytokines in a lipopolysaccharide (LPS)-induced inflammation model. This suggests its potential use in treating inflammatory disorders, opening avenues for further research into its anti-inflammatory mechanisms.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- 2-(2-Methoxyethoxy)ethanol: Features a shorter methoxyethoxy (-O-CH2CH2-O-CH3) chain.

- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol: Contains a bulky aromatic substituent (CAS 9036-19-5) .

- Dipropylene glycol monoethylether (DPE): A branched glycol ether with ethoxy and propoxy groups (CAS 30136-13-1) .

Thermophysical Properties

Table 1 compares thermophysical data for 2-(2-methoxyethoxy)ethanol (from ) with inferred trends for 2-(3-methoxypropoxy)ethan-1-ol:

The longer propoxy chain in 2-(3-methoxypropoxy)ethan-1-ol likely reduces water solubility and volatility while increasing viscosity compared to 2-(2-methoxyethoxy)ethanol .

Chemical Reactivity and Functional Groups

- Ether Linkages : Both compounds undergo typical ether reactions (e.g., cleavage under acidic conditions). The propoxy chain may slow hydrolysis kinetics compared to ethoxy analogs due to steric hindrance .

- Hydroxyl Group : The terminal -OH group enables hydrogen bonding, enhancing solubility in polar solvents.

Research Findings and Trends

- Supramolecular Interactions : Crown ether-functionalized analogs demonstrate reversible binding with ammonium compounds, highlighting utility in smart materials .

Biological Activity

2-(3-Methoxypropoxy)ethan-1-ol is a compound of interest due to its potential biological activities, including antimicrobial, antioxidant, and cytotoxic effects. Understanding its biological profile can aid in the development of therapeutic agents in pharmaceuticals and other applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure

The chemical structure of 2-(3-Methoxypropoxy)ethan-1-ol can be represented as follows:

This structure includes a methoxy group, which is known to influence the biological properties of compounds by enhancing their electron-donating capabilities.

Antimicrobial Activity

Research indicates that compounds similar to 2-(3-Methoxypropoxy)ethan-1-ol exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar functional groups possess minimum inhibitory concentrations (MICs) that suggest effectiveness against various bacterial strains.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 1.95 | Staphylococcus spp. |

| Compound B | 0.0338 | Staphylococcus aureus MRSA |

| Compound C | 62.5 | S. aureus ATCC 25923 |

These findings highlight the potential of 2-(3-Methoxypropoxy)ethan-1-ol in combating resistant bacterial strains, particularly MRSA .

Antioxidant Activity

The antioxidant capacity of compounds containing methoxy groups has been documented extensively. The presence of such groups enhances the radical scavenging activity due to their ability to donate electrons.

| Assay Type | EC50 (mg/mL) |

|---|---|

| DPPH Scavenging | 11.745 |

| CUPRAC Assay | Not specified |

| FRAP Assay | Not specified |

The antioxidant activity is crucial for mitigating oxidative stress-related diseases, suggesting that 2-(3-Methoxypropoxy)ethan-1-ol may serve as a protective agent against cellular damage .

Cytotoxic Activity

Cytotoxicity studies have shown variable effects depending on the specific structural features of related compounds. For example, certain methoxylated compounds have demonstrated significant inhibition of tumor cell lines.

| Cell Line | IC50 (µg/mL) |

|---|---|

| PC-3 (Prostate Cancer) | Not specified |

| K562 (Leukemia) | Significant inhibition observed |

These results indicate that derivatives of 2-(3-Methoxypropoxy)ethan-1-ol may hold promise in cancer therapeutics by selectively targeting cancerous cells while sparing normal cells .

Case Studies

Several case studies have been conducted to evaluate the biological activity of methoxylated compounds:

- Antimicrobial Study : A study on the antimicrobial effects of ethanol extracts from various sources revealed that methoxylated derivatives exhibited potent activity against multiple bacterial strains, with some showing MIC values as low as 0.0338 mg/mL against MRSA .

- Antioxidant Evaluation : Research on phenolic compounds indicated that those with methoxy groups had enhanced antioxidant properties, supporting their potential use in functional foods and nutraceuticals .

Q & A

Q. What are the established synthetic methodologies for 2-(3-Methoxypropoxy)ethan-1-ol, and what are their mechanistic considerations?

The primary synthetic route involves Williamson ether synthesis , where a nucleophilic alkoxide reacts with an alkyl halide. For 2-(3-Methoxypropoxy)ethan-1-ol, this could entail reacting 3-methoxypropan-1-ol with a halogenated ethanol derivative (e.g., 2-chloroethan-1-ol) under basic conditions (e.g., NaOH or KOH). The mechanism proceeds via SN2 displacement, requiring careful control of stoichiometry to avoid di-alkylation byproducts . Alternative methods may include acid-catalyzed dehydration of alcohols, though this is less favorable for secondary or tertiary alcohols due to carbocation stability issues .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of 2-(3-Methoxypropoxy)ethan-1-ol?

- 1H NMR : Key signals include a triplet for the terminal -OCH2CH2CH2O- group (δ ~3.4–3.6 ppm), a singlet for the methoxy group (δ ~3.3 ppm), and a broad peak for the hydroxyl proton (δ ~1.5–2.5 ppm, solvent-dependent).

- 13C NMR : Peaks for the methoxy carbon (δ ~55–60 ppm), ether-linked carbons (δ ~70–75 ppm), and the hydroxyl-bearing carbon (δ ~60–65 ppm).

- IR : Strong absorbance for the hydroxyl group (~3200–3600 cm⁻¹) and ether C-O stretching (~1100–1250 cm⁻¹). Comparative analysis with published spectra of analogous compounds (e.g., 2-(2-methoxyethoxy)ethanol) is critical for validation .

Advanced Research Questions

Q. How can competing side reactions, such as over-alkylation, be mitigated during the Williamson synthesis of 2-(3-Methoxypropoxy)ethan-1-ol?

- Optimized Reaction Conditions : Use a slight excess of the alkoxide precursor (3-methoxypropan-1-ol) to favor mono-alkylation. Maintain low temperatures (0–5°C) to reduce nucleophile mobility and minimize di-alkylation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance SN2 reactivity while reducing side reactions.

- Purification Strategies : Chromatographic separation (e.g., silica gel column) or fractional distillation can isolate the target compound from di-alkylated byproducts.

Q. What methodologies resolve discrepancies in reported physicochemical properties (e.g., solubility, boiling point) of 2-(3-Methoxypropoxy)ethan-1-ol across studies?

- Purity Assessment : Employ HPLC or GC-MS to verify compound purity, as impurities (e.g., residual solvents or unreacted precursors) can skew physicochemical data .

- Standardized Measurements : Use differential scanning calorimetry (DSC) for melting point validation and dynamic vapor sorption (DVS) for hygroscopicity analysis. Cross-reference data with structurally similar compounds (e.g., 2-(2-methoxyethoxy)ethanol, boiling point ~195°C) to identify outliers .

Q. How can reductive amination or catalytic hydrogenation be applied to derivatives of 2-(3-Methoxypropoxy)ethan-1-ol for functional group interconversion?

- Reductive Amination : React the alcohol with an aldehyde/ketone and ammonium acetate in the presence of NaBH3CN or Pd/C to introduce amine functionalities. This is useful for generating bioactive analogs .

- Catalytic Hydrogenation : Use H2/Pd-C to reduce unsaturated bonds in propargyl or allyl ether derivatives of the compound. Monitor reaction progress via TLC or in situ FTIR to avoid over-reduction .

Data Contradiction and Validation

Q. How should researchers address conflicting toxicity or stability data for 2-(3-Methoxypropoxy)ethan-1-ol in literature?

- Toxicological Reassessment : Conduct in vitro assays (e.g., MTT for cytotoxicity) using standardized protocols. Compare results with structurally related compounds (e.g., 2-(2-methoxyethoxy)ethanol, which exhibits moderate oral toxicity (LD50 ~2500 mg/kg)) .

- Stability Studies : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring to track degradation products. Adjust storage recommendations (e.g., inert atmosphere, desiccants) based on observed decomposition pathways .

Experimental Design Considerations

Q. What safety protocols are critical when handling 2-(3-Methoxypropoxy)ethan-1-ol in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous wash-down to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.